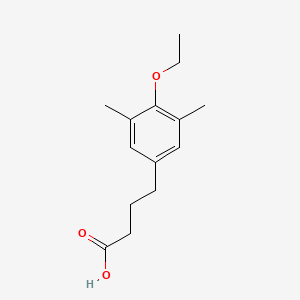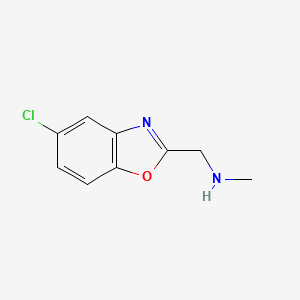
2,4,5-Tribromo-1-propyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Tribromo-1-propyl-1H-imidazole is a chemical compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of three bromine atoms and a propyl group on the imidazole ring suggests that this compound could exhibit interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of 2,4,5-trisubstituted imidazoles, which includes compounds like 2,4,5-Tribromo-1-propyl-1H-imidazole, can be efficiently achieved using microwave irradiation of 1,2-diketones and aldehydes in the presence of NH(4)OAc, as described in one study . This method provides high yields ranging from 80 to 99% and has been utilized to synthesize complex molecules such as lepidiline B and trifenagrel. Another approach involves the use of room temperature ionic liquids, which act as a promoter and do not require any added catalyst, leading to excellent yields in short reaction times . These methods highlight the versatility and efficiency of modern synthetic techniques in producing substituted imidazoles.
Molecular Structure Analysis
The molecular structure of related imidazole compounds has been extensively studied using experimental techniques such as NMR, IR, and single-crystal X-ray diffraction, as well as theoretical methods like density functional theory (DFT) . These studies provide detailed insights into the geometry, vibrational frequencies, and chemical shift values, which are crucial for understanding the behavior of these molecules. For instance, the molecular structure of 4-(3-(1H-imidazol-1-yl)propyl)-5-p-tolyl-2H-1,2,4-triazol-3(4H)-one was determined and compared with theoretical calculations, showing good agreement .
Chemical Reactions Analysis
Imidazole compounds can undergo various chemical reactions, including rearrangements with triethylamine to yield different heterocyclic structures . The presence of substituents on the imidazole ring can influence the reaction pathway and the resulting products. For example, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones can react to form imidazo[1,2-a]pyridines and indoles, depending on the nature of the substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, halogen interactions in tribromoimidazolium salts have been studied, revealing various types of contacts such as Br...Br and Br...F, which can affect the crystal packing and stability of these compounds . Additionally, the photophysical properties of imidazole derivatives have been characterized, showing strong UV absorption and fluorescence, which could be useful in optical applications . Theoretical studies also predict that some imidazole derivatives may have nonlinear optical properties greater than those of urea, indicating potential applications in photonics .
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
The imidazole ring, a component of 2,4,5-Tribromo-1-propyl-1H-imidazole, is integral in medicinal chemistry due to its presence in biological structures, leading to the development of new drugs. The synthesis of 2,4,5-tri(hetero)arylimidazole derivatives and their characterization through various spectroscopic techniques have been conducted. Preliminary screenings suggest potential antibacterial properties, especially against Staphylococcus aureus, indicating their applicability in drug development (Ramos et al., 2020).
Material Science and Crystallography
The structural study of 2,4,5-tribromo-1-(prop-2-ynyl)imidazole and its salts revealed significant halogen interactions, providing insights into Br...Br, Br...F, Br...O, Br...N, F...F, H...Br, H...F, F...π and O...π contacts. Such studies are pivotal in material science and crystallography for understanding the properties of materials and their potential applications in various fields (Froschauer et al., 2012).
Natural Product Chemistry
2,4,5-Tribromo-1H-imidazole was identified in the egg masses of muricid molluscs, indicating its natural occurrence and potential antimicrobial activity. This discovery adds a layer of understanding to the chemical ecology of marine organisms and the role of such compounds in their defense mechanisms (Benkendorff et al., 2004).
Corrosion Inhibition
Studies on the effects of different substituent groups on 2,4,5-trisubstituted imidazole derivatives have shown their potential as corrosion inhibitors. The findings indicate that certain imidazole derivatives can provide high corrosion inhibition efficiency, highlighting their significance in material preservation and industrial applications (Prashanth et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,4,5-tribromo-1-propylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Br3N2/c1-2-3-11-5(8)4(7)10-6(11)9/h2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJXQVVLSZWGJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1Br)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953316 |
Source


|
| Record name | 2,4,5-Tribromo-1-propyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.85 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31250-78-9 |
Source


|
| Record name | Imidazole, 2,4,5-tribromo-1-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031250789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Tribromo-1-propyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1345028.png)
![8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1345030.png)
![2-(2-Furyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1345031.png)






![6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1345051.png)



